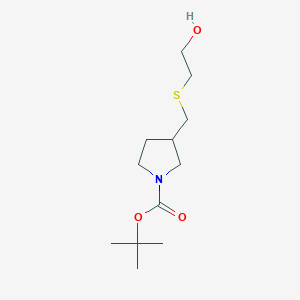

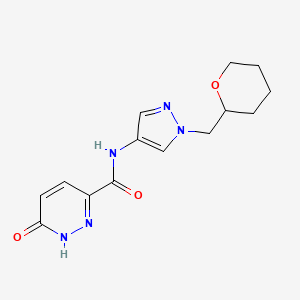

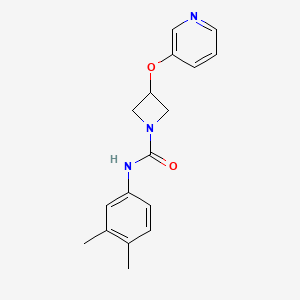

![molecular formula C11H13N3O3 B2576129 ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1503408-51-2](/img/structure/B2576129.png)

ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1503408-51-2 . It has a molecular weight of 235.24 . The IUPAC name for this compound is ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other specific physical and chemical properties are not mentioned in the retrieved sources.Aplicaciones Científicas De Investigación

- Imidazopyridines have been identified as positive allosteric modulators of GABA A receptors . These receptors play a crucial role in the central nervous system, affecting neurotransmission and neuronal excitability.

- Recent studies have revealed that some imidazopyridines exhibit proton pump inhibition properties . Proton pump inhibitors are commonly used to treat acid-related gastrointestinal conditions, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

- Certain imidazopyridines have been explored as aromatase inhibitors . Aromatase is an enzyme involved in estrogen biosynthesis, and inhibiting it can be relevant for breast cancer treatment and hormone-related conditions.

- Imidazopyridines have shown anti-inflammatory effects, making them potential candidates for managing inflammatory diseases .

- Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for antiproliferative activity against human cancer cell lines, including prostate, lung, and cervical cancers .

GABA A Receptor Modulation

Proton Pump Inhibition

Aromatase Inhibition

Anti-Inflammatory Activity

Antiproliferative Activity

Other Biological Pathways

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of the compound ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the NO synthase , specifically the inducible isoform . NO synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate interacts with its target by inhibiting the activity of NO synthase . This inhibition occurs in a selective manner, with the compound showing high selectivity for the inducible isoform of NO synthase .

Biochemical Pathways

The inhibition of NO synthase by ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate affects the nitric oxide signaling pathway . Nitric oxide is involved in various cellular processes, including inflammation and vasodilation. By inhibiting NO synthase, the compound can potentially influence these processes.

Result of Action

The result of the action of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the inhibition of NO synthase, leading to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific physiological or pathological context.

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLROXJXPGHCWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate | |

CAS RN |

1503408-51-2 |

Source

|

| Record name | ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

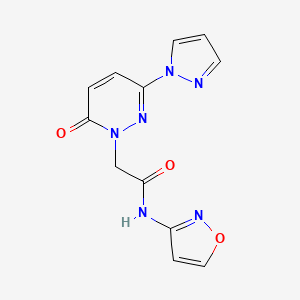

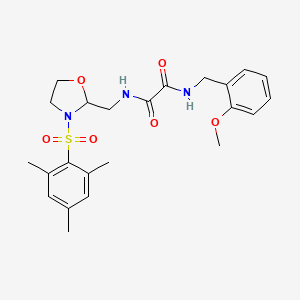

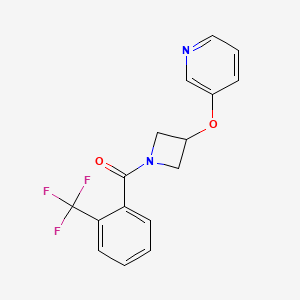

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2576050.png)

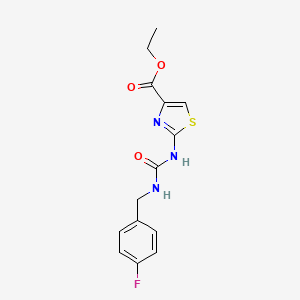

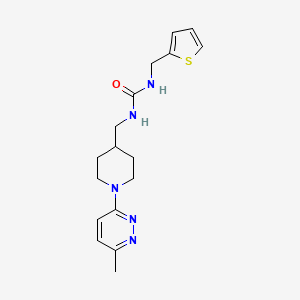

![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

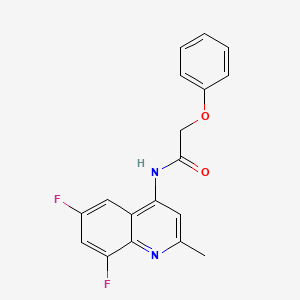

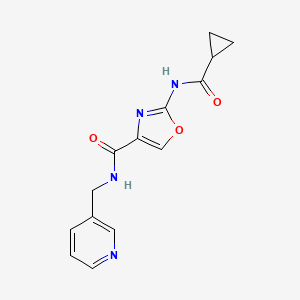

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)

![Propan-2-yl 2-[5-[(2,5-dichlorophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2576069.png)